Trifluoromethanesulfonyl azide

概要

説明

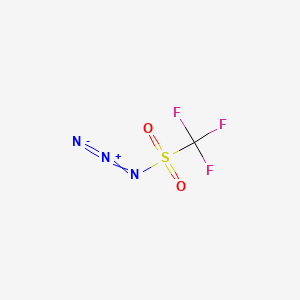

Trifluoromethanesulfonyl azide is an organic azide with the chemical formula CF₃SO₂N₃. It is known for its use as a reagent in organic synthesis, particularly in the conversion of amines to azides . This compound is characterized by its high reactivity and ability to introduce both trifluoromethyl and azide groups into organic molecules, making it valuable in various chemical transformations .

準備方法

Trifluoromethanesulfonyl azide is typically prepared by treating trifluoromethanesulfonic anhydride with sodium azide. The reaction is traditionally conducted in dichloromethane, although alternative solvents such as toluene, acetonitrile, or pyridine can also be used to avoid the formation of highly explosive by-products like azido-chloromethane and diazidomethane . The reaction can be represented as follows:

CF3SO2O2+NaN3→CF3SO2N3+NaOTf

An alternative synthetic route involves the use of imidazole-1-sulfonyl azide .

化学反応の分析

Substitution Reactions: Amine-to-Azide Conversion

Trifluoromethanesulfonyl azide (TfN₃) is widely employed to convert primary and secondary amines into azides via nucleophilic substitution. This reaction proceeds under mild conditions and is critical for synthesizing alkyl/aryl azides, which serve as intermediates in click chemistry and heterocycle formation .

General Reaction:

Key Features:

-

High functional group tolerance (e.g., esters, ketones, amino acids) .

-

Avoids explosive intermediates compared to traditional methods using tosyl azide .

Azidotrifluoromethylation of Alkenes

TfN₃ acts as a bifunctional reagent for the simultaneous introduction of CF₃ and N₃ groups across unactivated alkenes via a radical chain mechanism .

Reaction Scope and Yields

A 2021 study demonstrated the metal-free azidotrifluoromethylation of diverse alkenes, including those derived from pharmaceuticals and natural products :

| Substrate Type | Example Product | Yield (%) | Functional Groups Tolerated |

|---|---|---|---|

| Aryl alkenes | 4-Fluorophenyl derivative | 85 | Halides, ethers, esters |

| Amino acid derivatives | Tyrosine-based azide | 72 | Amides, carboxylic acids |

| Terpenes | Menthol-derived product | 71 | Alcohols, alkanes |

| Carbohydrates | Glucose-modified compound | 68 | Hydroxyl, acetal |

Mechanistic Pathway:

-

Radical Initiation : Thermal decomposition of acyl peroxides generates aryl radicals.

-

CF₃ Radical Formation : Reaction of aryl radicals with TfN₃ releases SO₂ and produces CF₃ radicals :

-

Alkene Addition : CF₃ radicals add to alkenes, forming alkyl radicals.

-

Azidation : Alkyl radicals react with TfN₃ to yield vicinal trifluoromethyl azides .

Evidence for Radical Mechanism:

Diazo Transfer Reactions

TfN₃ enables efficient diazo transfer to carbonyl compounds in continuous flow systems, enhancing safety by minimizing handling of hazardous intermediates .

Radical Cyclization and Functionalization

TfN₃ facilitates radical-mediated cyclization reactions. For example, 1,6-dienes undergo 5-exo-cyclization to form cyclopentane derivatives :

Example Reaction:

Derivatization to Bioactive Molecules

Vicinal trifluoromethyl azides synthesized via TfN₃ chemistry are precursors to pharmacologically relevant structures:

| Azide Product | Derivatization Pathway | Final Compound | Yield (%) |

|---|---|---|---|

| 2j (terpene-derived) | Staudinger reaction | Tetrahydro-1,3-diazepine | 65 |

| 2e (ester-containing) | Reduction/aminolysis | γ-Butyrolactam | 92 |

| 2q (steroid derivative) | Cross-coupling | Tetrahydroquinoline | 57 |

科学的研究の応用

Synthesis of Vicinal Trifluoromethyl Azides

Trifluoromethanesulfonyl azide serves as a bifunctional reagent for the metal-free azidotrifluoromethylation of unactivated alkenes. This reaction allows for the simultaneous incorporation of both trifluoromethyl (CF₃) and azide (N₃) groups into organic molecules. The method is advantageous as it avoids the use of expensive precursors typically required for these functional groups. A study demonstrated that a wide range of functional groups, including bio-relevant heterocycles and amino acids, can be tolerated in this reaction, making it highly applicable in medicinal chemistry .

Table 1: Summary of Applications in Organic Synthesis

Diazo Transfer Reactions

This compound is also utilized as a powerful diazo-transfer reagent. Its application in continuous flow processes has been explored, allowing for the generation and immediate use of this hazardous material in minimal quantities. This approach enhances safety and efficiency in synthetic chemistry by eliminating the need for prior isolation of the reagent. The diazo transfer reactions facilitated by TfN₃ have shown significant improvements in yield compared to traditional methods .

Case Study: Continuous Flow Diazo Transfer

- A telescoped process was developed where TfN₃ was generated in situ and used for diazo transfer to aryl esters, yielding cyclopropanation products with improved efficiency .

Applications in Drug Development

The incorporation of trifluoromethyl groups is crucial in drug development due to their influence on the biological activity and pharmacokinetics of pharmaceutical compounds. This compound enables the synthesis of CF₃-containing compounds that are prevalent in various therapeutic areas, including oncology and infectious diseases. The ability to introduce these groups efficiently into drug candidates can significantly enhance their efficacy and selectivity .

Table 2: Impact on Drug Development

Advantages Over Traditional Methods

The use of this compound offers several advantages:

作用機序

The mechanism of action of trifluoromethanesulfonyl azide involves its high reactivity as an azide and trifluoromethylating agent. It generally converts amines to azides through a substitution reaction . In azidotrifluoromethylation reactions, it acts as a bifunctional reagent, concurrently incorporating both azide and trifluoromethyl groups into alkenes . The unique properties of the trifluoromethyl group, such as its electron-withdrawing nature, contribute to the compound’s reactivity and effectiveness in these transformations .

類似化合物との比較

Trifluoromethanesulfonyl azide can be compared with other similar compounds such as tosyl azide, diphenylphosphoryl azide, and sulfuryl diazide . While all these compounds are used as azide sources in organic synthesis, this compound is unique due to its ability to introduce both trifluoromethyl and azide groups simultaneously . This dual functionality makes it particularly valuable in the synthesis of complex molecules with high biological significance .

生物活性

Trifluoromethanesulfonyl azide (TfN₃), also known as triflyl azide, is an organic azide that has garnered attention for its versatile applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by recent research findings.

This compound is synthesized through the reaction of trifluoromethanesulfonic anhydride with sodium azide, typically in solvents like toluene or acetonitrile to avoid hazardous by-products associated with dichloromethane . The general reaction can be represented as follows:

Where Tf represents the trifluoromethanesulfonyl group. This compound is soluble in various organic solvents, making it a suitable reagent for diverse chemical reactions .

This compound acts primarily as a diazo-transfer reagent, facilitating the conversion of amines to azides. This transformation is crucial in synthesizing complex organic molecules, including pharmaceuticals . Its bifunctional nature allows it to introduce both trifluoromethyl (CF₃) and azide (N₃) groups into target molecules, enhancing their biological properties.

Radical Mechanism

Recent studies indicate that TfN₃ can decompose to generate trifluoromethyl radicals, which participate in radical-mediated reactions. This radical generation is significant for the synthesis of vicinal trifluoromethyl azides from alkenes without the need for transition metals, showcasing its utility in drug development . The proposed mechanism involves the following steps:

- Decomposition : TfN₃ decomposes thermally to produce trifluoromethyl radicals.

- Radical Addition : These radicals add to alkenes, forming alkyl radicals.

- Azidation : The alkyl radicals are subsequently converted into azides through the action of TfN₃.

Drug Development

This compound has shown promise in medicinal chemistry due to its ability to modify bioactive compounds. For instance, it has been utilized in late-stage functionalization of complex natural products and drug candidates . The incorporation of CF₃ groups is particularly valuable as these groups can enhance the metabolic stability and lipophilicity of drugs.

Case Studies

- Vicinal Trifluoromethyl Azides : A study demonstrated the successful synthesis of vicinal trifluoromethyl azides from various alkenes using TfN₃. The reaction tolerated a wide range of functional groups, including amino acids and heterocycles, which are commonly found in pharmaceutical compounds .

- Biological Probes : Compounds synthesized from TfN₃ have been evaluated for their biological activity as probes in cellular assays. For example, derivatives containing trifluoromethyl groups have been tested for their effects on enzyme inhibition and receptor binding .

Research Findings

Recent research highlights several key findings regarding the biological activity of TfN₃:

- High Yield Reactions : The use of TfN₃ in flow chemistry has resulted in higher yields compared to traditional batch methods, indicating its efficiency as a reagent .

- Diverse Functionalization : The ability to functionalize complex molecules with CF₃ and N₃ groups opens new avenues for drug discovery and development .

- Safety Improvements : Generating TfN₃ in situ reduces handling risks associated with this hazardous material while maintaining high reactivity .

特性

IUPAC Name |

N-diazo-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPHMXWPDCSHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450816 | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-45-6 | |

| Record name | Trifluoromethanesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。